tert-Butyl 3-amino-3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-amino-3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C14H26N2O4 and a molecular weight of 286.37 g/mol . It is commonly used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate typically involves the reaction of N-Boc-piperidine with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The product is usually purified by recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-amino-3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate undergoes various chemical reactions including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-amino-3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds .
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It can be used to synthesize bioactive molecules that interact with various biological targets .
Medicine: In medicinal chemistry, this compound is used as an intermediate in the synthesis of pharmaceutical compounds. It is involved in the development of drugs that target specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. It can act as a ligand that binds to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
- N-Boc-4-piperidineacetaldehyde
Uniqueness: tert-Butyl 3-amino-3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable intermediate in the synthesis of various complex molecules .
Biological Activity
tert-Butyl 3-amino-3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is a chemical compound with significant potential in medicinal chemistry and biological research. It is characterized by its unique molecular structure, which allows it to interact with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.
- Molecular Formula : C14H25NO4
- Molecular Weight : 271.35 g/mol
- CAS Number : 384830-13-1
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It can act as a substrate or ligand, modulating the activity of various molecular targets. The compound has been shown to influence enzyme mechanisms, particularly in the context of drug development and therapeutic applications.
Applications in Biological Research
The compound serves multiple roles in scientific research:
- Enzyme Mechanisms : It is utilized to study enzyme kinetics and mechanisms, providing insights into biochemical pathways.
- Drug Development : As a precursor for synthesizing bioactive molecules, it plays a critical role in developing new pharmaceuticals targeting specific diseases.
- Synthesis of Complex Molecules : It acts as an intermediate in the synthesis of heterocyclic compounds, which are vital in medicinal chemistry .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Study 1: Enzyme Inhibition
A study focused on the compound's ability to inhibit certain enzymes involved in metabolic pathways. The results indicated that it could effectively modulate enzyme activity, suggesting potential therapeutic applications in metabolic disorders .
Study 2: Synthesis of Bioactive Molecules
Research demonstrated that this compound could be used as a building block for synthesizing various biologically active compounds. These derivatives exhibited enhanced pharmacological properties, making them candidates for further drug development.
Study 3: Interaction with Biological Targets
Investigations into the binding affinity of the compound with specific receptors revealed that it could serve as a potent ligand, influencing receptor activity and potentially leading to new therapeutic strategies against diseases such as cancer .
Comparative Analysis with Similar Compounds
The following table compares this compound with similar compounds regarding their biological activities:
Compound Name | Molecular Formula | Key Activity |
---|---|---|
tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | C14H25NO4 | Enzyme inhibition |
N-Boc-piperidineacetaldehyde | C12H17NO2 | Intermediate for drug synthesis |
tert-butyl 3-(2-ethoxycarbonylmethyl)piperidine | C14H25NO4 | Building block for heterocycles |
Properties
IUPAC Name |
tert-butyl 3-amino-3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-5-19-11(17)9-14(15)7-6-8-16(10-14)12(18)20-13(2,3)4/h5-10,15H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZRYZNIEKNLGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCCN(C1)C(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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